5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol
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Overview
Description
5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol is an organic compound characterized by its complex structure, which includes a benzene ring substituted with methyl, nitro, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol typically involves multiple steps, starting with the preparation of the intermediate compounds One common route involves the nitration of a methyl-substituted benzene ring, followed by the formation of an imine linkage through a condensation reaction with an appropriate amine
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the nitro and hydroxyl groups, play a crucial role in its reactivity and binding affinity. The pathways involved may include redox reactions, covalent bonding with target proteins, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methyl-5-nitrophenylimino)methyl]benzene-1,3-diol
- 2-Methyl-5-nitrophenylamine
- 5-Methyl-2-nitrophenol
Uniqueness
5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol is unique due to its specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
5-methyl-4-[(2-methyl-5-nitrophenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H14N2O4/c1-9-3-4-11(17(20)21)6-14(9)16-8-13-10(2)5-12(18)7-15(13)19/h3-8,18-19H,1-2H3 |
InChI Key |
JMJGYZWDQNRWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C=C(C=C2C)O)O |
Origin of Product |
United States |
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